molecular formula C10H7NO3 B372835 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 34785-11-0

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B372835
CAS RN: 34785-11-0
M. Wt: 189.17g/mol
InChI Key: ILNJBIQQAIIMEY-UHFFFAOYSA-N
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Patent
US08476442B2

Procedure details

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, 26, (1.0 eq) and 5-amino-2,4-di-tert-butylphenyl methyl carbonate, 32, (1.1 eq) were charged to a reactor. 2-MeTHF (4.0 vol, relative to the acid) was added followed by T3P® 50% solution in 2-MeTHF (1.7 eq). The T3P charged vessel was washed with 2-MeTHF (0.6 vol). Pyridine (2.0 eq) was then added, and the resulting suspension was heated to 47.5+/−5.0° C. and held at this temperature for 8 hours. A sample was taken and checked for completion by HPLC. Once complete, the resulting mixture was cooled to 20° C.+/−5° C. 2-MeTHF was added (12.5 vol) to dilute the mixture. The reaction mixture was washed with water (10.0 vol) 2 times and 2-MeTHF (16.5 vol) was charged to the reactor. This solution was charged with 30% w/w NaOMe/MeOH (1.7 equiv) to perform the methanolysis. The reaction was stirred at 25.0° C.+/−5.0° C. for no less than 1.0 hour, and checked for completion by HPLC. Once complete, the reaction was quenched with 1.2 N HCl/H2O (10.0 vol), and washed with 0.1 N HCl/H2O (10.0 vol). The organic solution was polish filtered to remove any particulates and placed in a second reactor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
NaOMe MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]=[C:3]1[C:12]([OH:14])=O.C(=O)(OC)[O:16][C:17]1[CH:22]=[C:21]([NH2:23])[C:20]([C:24]([CH3:27])([CH3:26])[CH3:25])=[CH:19][C:18]=1[C:28]([CH3:31])([CH3:30])[CH3:29].CC1OCCC1.C(P1(=O)OP(CCC)(=O)OP(CCC)(=O)O1)CC.N1C=CC=CC=1.C[O-].[Na+].CO>>[C:24]([C:20]1[CH:19]=[C:18]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:17]([OH:16])=[CH:22][C:21]=1[NH:23][C:12]([C:3]1[C:2](=[O:1])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]=1)=[O:14])([CH3:27])([CH3:25])[CH3:26] |f:5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(=CNC2=CC=CC=C12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC1=C(C=C(C(=C1)N)C(C)(C)C)C(C)(C)C)(OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCCO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)P1(OP(OP(O1)(=O)CCC)(=O)CCC)=O
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCCO1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCCO1
Step Eight
Name
NaOMe MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+].CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at 25.0° C.+/−5.0° C. for no less than 1.0 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The T3P charged vessel was washed with 2-MeTHF (0.6 vol)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was heated to 47.5+/−5.0° C.
TEMPERATURE
Type
TEMPERATURE
Details
Once complete, the resulting mixture was cooled to 20° C.+/−5° C
ADDITION
Type
ADDITION
Details
to dilute the mixture
WASH
Type
WASH
Details
The reaction mixture was washed with water (10.0 vol) 2 times and 2-MeTHF (16.5 vol)
ADDITION
Type
ADDITION
Details
was charged to the reactor
CUSTOM
Type
CUSTOM
Details
Once complete, the reaction was quenched with 1.2 N HCl/H2O (10.0 vol)
WASH
Type
WASH
Details
washed with 0.1 N HCl/H2O (10.0 vol)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove any particulates
CUSTOM
Type
CUSTOM
Details
placed in a second reactor

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C(C)(C)(C)C1=C(C=C(C(=C1)C(C)(C)C)O)NC(=O)C1=CNC2=CC=CC=C2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.